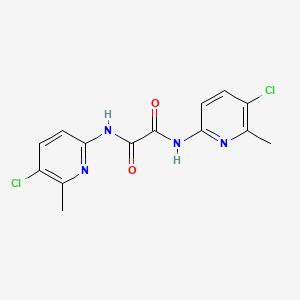

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a chemical compound with the molecular formula C14H12Cl2N4O2 and a molecular weight of 339.18 g/mol . This compound is characterized by the presence of two 5-chloro-6-methylpyridin-2-yl groups attached to an oxalamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or chloroform .

Chemical Reactions Analysis

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is used in various scientific research fields, including:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions involved .

Comparison with Similar Compounds

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide can be compared with other similar compounds, such as:

N1,N2-Bis(5-methylpyridin-2-yl)oxalamide: This compound lacks the chlorine atoms present in this compound, which can influence its reactivity and properties.

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)malonamide: This compound has a malonamide core instead of an oxalamide core, which can affect its chemical behavior and applications.

Biological Activity

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a central oxalamide core linked to two 5-chloro-6-methylpyridin-2-yl groups. Its molecular formula is C14H12ClN4O2, with a molecular weight of approximately 300.72 g/mol. The unique structural characteristics contribute to its reactivity and biological profile.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In the context of cancer research, this compound has demonstrated selective cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines. A high-throughput screening (HTS) study identified the compound as having an effective concentration (EC50) of less than 1 μM against several NSCLC lines, indicating its potential as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Notably, it has been shown to inhibit the stearoyl-CoA desaturase (SCD) enzyme, which is critical for fatty acid metabolism. This inhibition leads to a deficiency in unsaturated fatty acids necessary for maintaining cellular membrane fluidity, ultimately resulting in selective cell death in cancerous cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with oxalyl chloride followed by amination processes. The reaction conditions are crucial for achieving high yields and purity of the final product.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N1-(5-Chloropyridin-2-yl)-N2-(6-methylpyridin-2-yl)oxalamide | Two pyridine rings with chlorine and methyl groups | Antimicrobial | Enhanced solubility due to methyl group |

| N1,N2-Bis(5-chloropyridin-2-yl)oxalamide | Two identical pyridine rings | Moderate enzyme inhibition | Higher stability due to oxalamide linkage |

| 5-Chloro-N-(pyridin-2-yl)-N-(methyl)pyrimidine | Contains a pyrimidine ring | Antiviral activity | Distinct mechanism of action compared to oxalamides |

Case Studies

Case Study 1: Anticancer Activity

In a study involving various NSCLC cell lines, this compound was found to selectively induce apoptosis in sensitive cell lines while sparing less sensitive ones. The study utilized ATP viability assays to assess cytotoxicity and revealed that compounds containing oxalamides showed promise as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in disk diffusion assays, suggesting that this compound could be developed into a novel antibiotic.

Properties

Molecular Formula |

C14H12Cl2N4O2 |

|---|---|

Molecular Weight |

339.2 g/mol |

IUPAC Name |

N,N'-bis(5-chloro-6-methylpyridin-2-yl)oxamide |

InChI |

InChI=1S/C14H12Cl2N4O2/c1-7-9(15)3-5-11(17-7)19-13(21)14(22)20-12-6-4-10(16)8(2)18-12/h3-6H,1-2H3,(H,17,19,21)(H,18,20,22) |

InChI Key |

MIFLYQNLGZWFBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C(=O)NC2=NC(=C(C=C2)Cl)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.